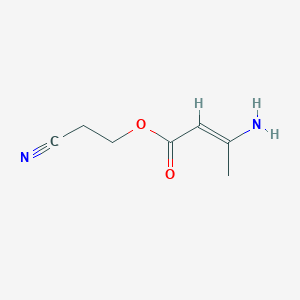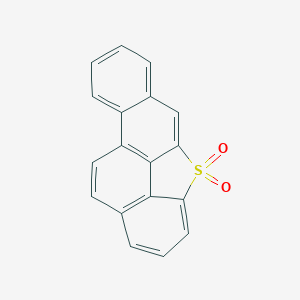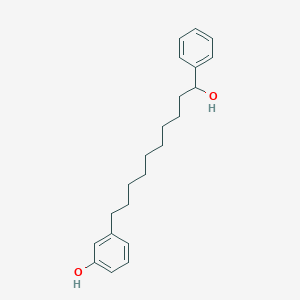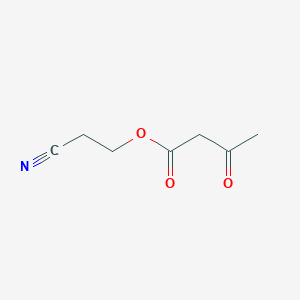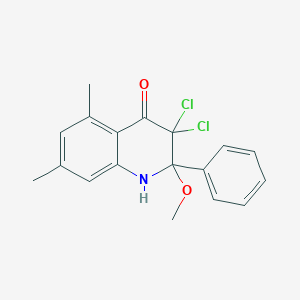
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one, also known as DMQD, is a heterocyclic compound that has shown potential in scientific research applications. It belongs to the quinoline family of compounds and has a complex molecular structure with various functional groups.
Mecanismo De Acción
The mechanism of action of 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Additionally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one also inhibits the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in DNA replication. Additionally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to inhibit the production of inflammatory cytokines, leading to decreased inflammation. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has also been shown to protect neurons from oxidative stress and apoptosis, potentially leading to its use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has several advantages and limitations for lab experiments. Its complex molecular structure allows for the exploration of various pathways and mechanisms of action. Additionally, its potential in the treatment of cancer and neurodegenerative diseases makes it a promising compound for further research. However, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one research. One potential direction is the exploration of its potential in combination therapy for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and its potential in the treatment of neurodegenerative diseases. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one could also be modified to improve its solubility in water, making it more versatile for use in lab experiments. Finally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one could be studied for its potential in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is a complex heterocyclic compound with potential in various scientific research applications. Its synthesis method has been optimized for high yields and purity, and its mechanism of action involves multiple pathways. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. While it has advantages and limitations for lab experiments, there are several future directions for 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one research that could lead to new discoveries and potential treatments for various diseases.
Métodos De Síntesis
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one can be synthesized using a multistep process involving the condensation of 2-amino-4-methylquinoline with 2-chloro-5,7-dimethyl-3-methoxybenzaldehyde in the presence of a base. The resulting intermediate is then chlorinated and cyclized to form 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has also been studied for its anti-inflammatory properties, as it inhibits the production of inflammatory cytokines. Additionally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been studied for its potential in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
Propiedades
Número CAS |
147779-32-6 |
|---|---|
Nombre del producto |
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
Fórmula molecular |
C18H17Cl2NO2 |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17Cl2NO2/c1-11-9-12(2)15-14(10-11)21-18(23-3,17(19,20)16(15)22)13-7-5-4-6-8-13/h4-10,21H,1-3H3 |
Clave InChI |
PTAGASOUUZPZSU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC)C |
SMILES canónico |
CC1=CC(=C2C(=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC)C |
Sinónimos |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-5,7-dimethyl-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



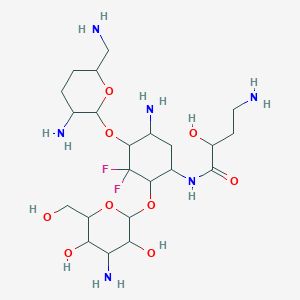
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
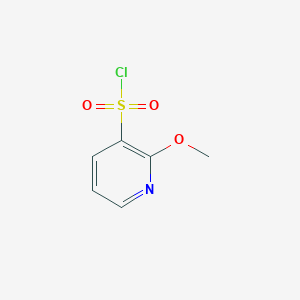
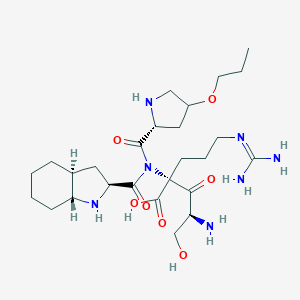
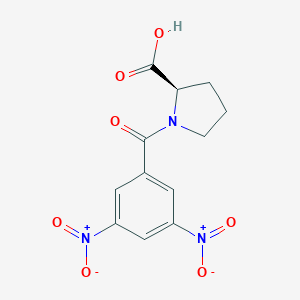
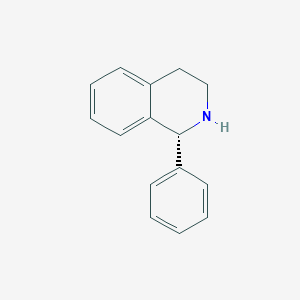
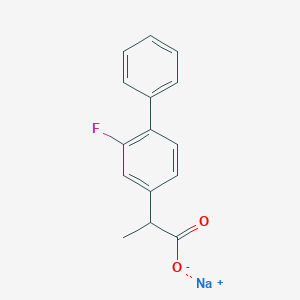
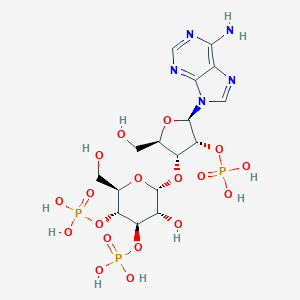
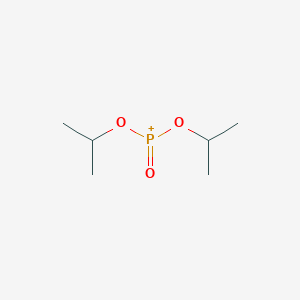
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
